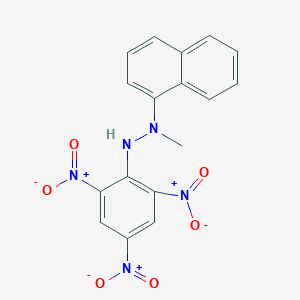
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is an organic compound that features a hydrazine functional group attached to a naphthalene ring and a trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of 1-methyl-1-(naphthalen-1-yl)hydrazine with 2,4,6-trinitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, precise control of reaction conditions, and purification processes to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Explored for use in materials science, particularly in the development of novel polymers and explosives.
Mechanism of Action
The mechanism of action of 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific biochemical pathways. The trinitrophenyl group may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,6-dinitrophenyl)hydrazine
- 1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazone
Uniqueness
1-Methyl-1-(naphthalen-1-yl)-2-(2,4,6-trinitrophenyl)hydrazine is unique due to the presence of both a naphthalene ring and a trinitrophenyl group, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
6295-90-5 |
|---|---|
Molecular Formula |
C17H13N5O6 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
1-methyl-1-naphthalen-1-yl-2-(2,4,6-trinitrophenyl)hydrazine |
InChI |
InChI=1S/C17H13N5O6/c1-19(14-8-4-6-11-5-2-3-7-13(11)14)18-17-15(21(25)26)9-12(20(23)24)10-16(17)22(27)28/h2-10,18H,1H3 |
InChI Key |
KXROQGPZFGAPQF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,2R,5S,7S,10S,11S,14S)-10,14-dimethyl-16-azahexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-15,17,19,21,23-pentaen-7-ol](/img/structure/B14729875.png)

![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
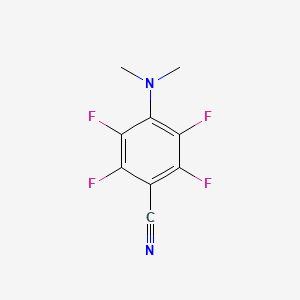
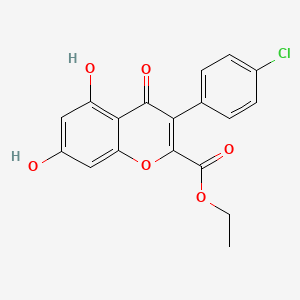
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
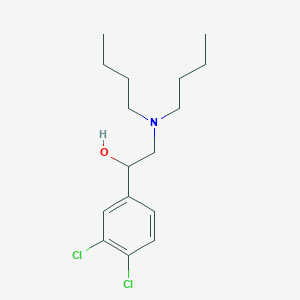
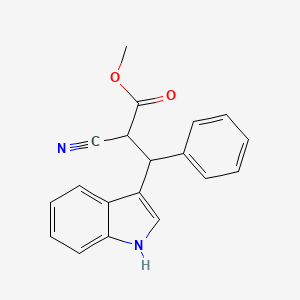


![1H,10H-Pyrano[4,3-b][1]benzopyran-1,10-dione](/img/structure/B14729943.png)
![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

